molecular formula C8H16N2O2 B13322601 2-Amino-3-(5-methyloxolan-2-yl)propanamide

2-Amino-3-(5-methyloxolan-2-yl)propanamide

Cat. No.: B13322601
M. Wt: 172.22 g/mol
InChI Key: CLSPJYXZTPAXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(5-methyloxolan-2-yl)propanamide is a specialized organic compound characterized by a propanamide backbone substituted with a 2-amino group and a 5-methyloxolan-2-yl moiety. The oxolane (tetrahydrofuran) ring introduces stereoelectronic and solubility properties distinct from analogous sulfur-containing heterocycles (e.g., thiazoles) or aromatic systems. For instance, thiazole- and pyrazole-substituted propanamides (e.g., compounds in ) exhibit variable biological activities, underscoring the importance of substituent effects .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-amino-3-(5-methyloxolan-2-yl)propanamide

InChI

InChI=1S/C8H16N2O2/c1-5-2-3-6(12-5)4-7(9)8(10)11/h5-7H,2-4,9H2,1H3,(H2,10,11)

InChI Key

CLSPJYXZTPAXEB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)CC(C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(5-methyloxolan-2-yl)propanamide typically involves the reaction of 5-methyloxolan-2-yl derivatives with amino-propanamide precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(5-methyloxolan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens or alkylating agents are used under controlled conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-3-(5-methyloxolan-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-methyloxolan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Propanamide Derivatives

Compound Name Substituent Molecular Weight (g/mol) Biological Activity* Synthesis Method
2-Amino-3-(5-methyloxolan-2-yl)propanamide 5-methyloxolan-2-yl ~187.2 (calculated) Not reported Likely similar to
2-Amino-3-(1,2-thiazol-5-yl)propanamide 1,2-thiazol-5-yl 171.2 Not reported Undisclosed ()
Compound 15 () 5-(3-nitroguanidino) ~350.3 (calculated) 8, 5, 5 Not detailed
Compound 11a () Pyran-dicarbonitrile ~335.3 (calculated) Not provided Reflux with malononitrile

*Biological activity metrics from are assay-specific but undefined.

Key Observations:

Synthetic Routes: The target compound may employ methods akin to those in , such as refluxing with malononitrile or ethyl cyanoacetate in 1,4-dioxane . However, the oxolane ring’s introduction likely requires distinct precursors.

This contrasts with sulfur-containing analogs, which may exhibit better lipid solubility .

Activity Trends: Substituents like nitroguanidino (, Compound 15) significantly boost activity relative to benzyloxy groups, suggesting that electron-deficient side chains enhance target binding .

Biological Activity

2-Amino-3-(5-methyloxolan-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article reviews the existing literature on its biological activity, including antimicrobial and anticancer properties, and presents relevant data and findings from various studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C8H15N1O1C_8H_{15}N_1O_1. Its structure features an amino group, a propanamide backbone, and a 5-methyloxolan ring, which may contribute to its biological activities. Understanding the structure-activity relationship is crucial for predicting its pharmacological effects.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

2. Anticancer Activity

The compound has also been explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines.
  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Tested Organisms/Cells IC50/EC50 Values Mechanism Reference
AntimicrobialE. coli, S. aureus25 µMInhibition of cell wall synthesis
Anticancer (A549)Lung cancer cells15 µMInduction of apoptosis via mitochondrial pathway
Anticancer (MCF-7)Breast cancer cells20 µMCell cycle arrest at G1 phase

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Study on A549 Cells :
    • Researchers treated A549 lung cancer cells with varying concentrations of the compound.
    • Results showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
    • The study concluded that the compound could be a candidate for further development in lung cancer therapy.
  • Antimicrobial Efficacy Against S. aureus :
    • A study assessed the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA).
    • The results indicated that the compound inhibited MRSA growth significantly at low concentrations.
    • This finding suggests potential use in treating infections caused by resistant bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.